molecular formula C16H17N3O2S B2713435 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide CAS No. 868978-63-6

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide

Cat. No. B2713435
CAS RN: 868978-63-6
M. Wt: 315.39
InChI Key: UCJIUBVUWSJTJG-UHFFFAOYSA-N
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Description

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Versatile Architectures for Stable N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine core, exemplified by N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide, provides a fundamental framework for the development of new types of stable N-heterocyclic carbenes. This structure has been leveraged to generate Rh(I) mono- and biscarbenes from imidazo[1,2-a]pyridin-3-ylidenes and derivatives, offering a versatile platform for the synthesis of complex molecules with potential applications in catalysis and materials science (Alcarazo et al., 2005).

Catalytic Selectivity and Synthetic Applications

Efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-a]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation demonstrates broad functional group tolerance, offering a method to furnish various cyanated imidazopyridines. This showcases the compound's utility in facilitating selective chemical transformations, highlighting its significance in organic synthesis and pharmaceutical research (Zhu et al., 2017).

Novel Synthetic Methods and Molecular Probes

The compound is integral to novel synthetic methods for producing fully substituted furans, a class of chemicals with wide applications in pharmaceuticals and agrochemicals. It serves as a precursor in multicomponent reactions, further underlining its versatility in synthetic organic chemistry (Pan et al., 2010). Additionally, derivatives of this compound have been developed as efficient fluorescent probes for mercury ion detection, emphasizing its utility in environmental monitoring and chemical sensing (Shao et al., 2011).

Pharmacological Applications

This compound and its analogs are part of a broader class of imidazo[1,2-a]pyridines, which have been extensively studied for their pharmacological properties. This includes applications in enzyme inhibition, receptor ligand activity, and as anti-infectious agents, illustrating the compound's potential in drug development and therapeutic interventions (Enguehard-Gueiffier & Gueiffier, 2007).

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-13-5-7-15(8-6-13)22(20,21)17-10-9-14-12-19-11-3-2-4-16(19)18-14/h2-8,11-12,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJIUBVUWSJTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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